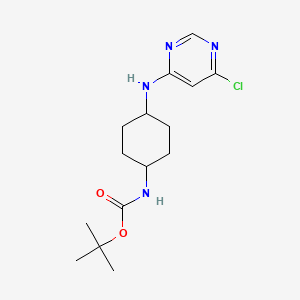

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound that features a tert-butyl group, a chloropyrimidine moiety, and a cyclohexylcarbamate structure

準備方法

The synthesis of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of 6-chloropyrimidine-4-amine with cyclohexyl isocyanate in the presence of a base to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Amidation: Photocatalysed C–H amidation reactions can be performed, enabling the formation of C–N bonds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

In the field of chemistry, tert-butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions and modifications, contributing to the development of new materials and compounds.

Biology

This compound is utilized in biological research to study the effects of chloropyrimidine derivatives on cellular processes. It can act as a probe for investigating enzyme interactions and receptor binding, providing insights into cellular mechanisms and pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

- It may serve as an inhibitor for specific enzymes or receptors involved in disease pathways, making it a candidate for drug development .

- Its structural attributes enhance binding affinity and specificity towards biological targets, which is crucial for designing effective pharmaceuticals.

Industrial Applications

In the industrial sector, this compound is significant in the development of:

- Agrochemicals: Its stability and reactivity make it valuable in synthesizing active ingredients used in agriculture.

- Pharmaceuticals: As an intermediate in drug synthesis, it plays a role in producing various pharmaceutical agents .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound effectively inhibits target enzymes involved in cancer pathways, leading to reduced cell proliferation. |

| Study B | Receptor Binding | Investigated its binding affinity to specific receptors; results indicated significant interactions that could lead to therapeutic applications in neurodegenerative diseases. |

| Study C | Agrochemical Development | Utilized as an intermediate in synthesizing new agrochemical agents; showed promising results in enhancing crop yield under stress conditions. |

作用機序

The mechanism of action of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with nucleophilic sites, while the cyclohexylcarbamate structure provides stability and enhances its binding affinity. The compound may inhibit or activate specific pathways depending on its target, leading to various biological effects .

類似化合物との比較

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate can be compared with similar compounds such as:

tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar in structure but with a pyridine ring instead of pyrimidine.

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Features a cyano group and dimethyl substitution on the pyridine ring.

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Known for its chemoselective tert-butoxycarbonylation reactions.

These compounds share structural similarities but differ in their chemical reactivity and applications, highlighting the unique properties of this compound.

生物活性

tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate, with the molecular formula C15H23ClN4O2, is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological mechanisms, therapeutic potential, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butyl group , a chloropyrimidine moiety , and a cyclohexylcarbamate structure . Its synthesis typically involves multiple steps, including the formation of the chloropyrimidine intermediate and subsequent amination reactions. The molecular weight is approximately 326.82 g/mol , and it is sensitive to light, requiring storage under specific conditions to maintain stability .

The biological activity of this compound primarily arises from its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its potential as a ligand for the histamine H4 receptor , which plays a crucial role in inflammatory responses and pain management .

Key Mechanisms:

- Receptor Binding : The chloropyrimidine moiety may facilitate binding to specific sites on proteins, inhibiting their activity. This interaction is essential for its proposed anti-inflammatory effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its therapeutic potential .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities that could be harnessed for therapeutic purposes:

- Anti-inflammatory Effects : Its interaction with histamine receptors suggests potential applications in treating allergic responses and inflammatory diseases.

- Pain Management : By modulating receptor interactions, it may serve as a candidate for analgesic therapies .

Case Studies

A study highlighted the compound's ability to interact with histamine H4 receptors, demonstrating promising results in vitro regarding its effectiveness in reducing inflammation-related markers . Additionally, comparative studies with structurally similar compounds showed that variations in substitution patterns on the pyrimidine ring significantly affect biological activity.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate | C15H23ClN4O2 | Different cyclohexane substitution |

| Tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate | C15H23ClN4O2 | Trans configuration affects receptor binding |

| Tert-butyl 4-(6-chloropyrimidin-4-ylamino)-cyclohexanecarboxamide | C15H23ClN4O2 | Variation in amine positioning |

This table illustrates how minor structural differences can lead to significant variations in biological activity and therapeutic potential.

特性

IUPAC Name |

tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJCXAXEFIFZMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117827 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-46-7 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。